Synthetic Pathway Divergence: Rucaparib Isomer
The target compound (2-nitro isomer) and methyl 5-fluoro-2-methyl-3-nitrobenzoate (3-nitro isomer) are constitutional isomers with distinct IUPAC numbering. The 2-nitro group in the target compound is ortho to the ester, enabling a selective reduction to methyl 2-amino-5-fluoro-3-methylbenzoate (CAS 952479-98-0) in 98% yield over Pd/C under hydrogen . In contrast, the 3-nitro isomer is specifically employed for rucaparib synthesis via a different 2-aminocinnamonitrile intermediate [1]. This positional difference means the two isomers are not interchangeable for generating the same downstream amine derivatives or heterocyclic scaffolds.
| Evidence Dimension | Position of nitro group and resultant synthetic utility |
|---|---|
| Target Compound Data | Nitro at 2-position; selectively reduced to ortho-amino ester CAS 952479-98-0 (98% yield) for distinct medicinal chemistry series. |
| Comparator Or Baseline | Methyl 5-fluoro-2-methyl-3-nitrobenzoate (CAS 697739-03-0); nitro at 3-position; key intermediate in rucaparib synthesis via imino-Stetter reaction. |
| Quantified Difference | Constitutional isomerism; leads to different amine intermediates and completely divergent patent-protected synthetic pathways. |
| Conditions | Hydrogenation (H2, Pd/C, MeOH) for target compound reduction; multi-step sequence for comparator. |
Why This Matters
Procuring the correct isomer is binary-critical: selecting the wrong regioisomer results in an unusable intermediate that cannot enter the intended patent-protected synthetic route.
- [1] Practical and Efficient Approach to Scalable Synthesis of Rucaparib. ACS Sustainable Chemistry & Engineering, 2024. View Source
